molecular formula C17H19N5O4S B12162382 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B12162382
M. Wt: 389.4 g/mol
InChI Key: VDKAGMARZCJMHT-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These heterocyclic structures combine the pharmaceutically active moieties of triazole and thiadiazine, making them intriguing for drug design and development . The ability to form specific interactions with target receptors due to hydrogen bond accepting and donating characteristics makes this core scaffold valuable.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline based on related structures:

    Triazole Formation: Start by synthesizing the triazole ring, often through a cyclization reaction involving an alkyne and an azide.

    Thiadiazine Fusion: Next, fuse the triazole ring with a thiadiazine ring. Various synthetic methods exist, including condensation reactions or cyclizations.

    Sulfanyl Group Introduction: Introduce the sulfanyl (thiol) group at a suitable position.

    Acetylation: Finally, acetylate the amine group to obtain the desired acetamide.

Industrial Production:: Industrial-scale production methods may involve modifications of these steps, optimization, and purification processes.

Chemical Reactions Analysis

Reactions::

    Oxidation/Reduction: Depending on functional groups, it may undergo oxidation (e.g., sulfoxide formation) or reduction (e.g., thiol to thiolate).

    Substitution: Substituents can be replaced via nucleophilic or electrophilic substitution.

    Condensation: Formation of amides or other derivatives.

    Ring Closure: Cyclization reactions to form the triazolo-thiadiazine ring.

Common Reagents and Conditions::

    Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using copper salts and base.

    Thiadiazine Fusion: Various condensation reactions (e.g., thiosemicarbazide with carbonyl compounds).

    Sulfanyl Group Introduction: Thiolation using reagents like Lawesson’s reagent.

    Acetylation: Acetic anhydride or acetyl chloride.

Major Products:: The major product is the desired compound itself.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor (e.g., carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase inhibitors).

    Chemistry: As a synthetic intermediate and pharmacophore.

    Biology: Investigating its effects on biological pathways.

Mechanism of Action

The exact mechanism remains to be elucidated. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, other triazolo-thiadiazines exhibit unique properties. Researchers often compare them based on substituent patterns, bioactivity, and pharmacokinetics.

Properties

Molecular Formula

C17H19N5O4S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C17H19N5O4S/c1-10-19-20-14-5-6-16(21-22(10)14)27-9-15(23)18-11-7-12(24-2)17(26-4)13(8-11)25-3/h5-8H,9H2,1-4H3,(H,18,23)

InChI Key

VDKAGMARZCJMHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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